molecular formula C12H16O2 B3130873 4-[(3-Methyl-2-buten-1-yl)oxy]benzenemethanol CAS No. 34593-47-0

4-[(3-Methyl-2-buten-1-yl)oxy]benzenemethanol

Cat. No. B3130873
CAS RN: 34593-47-0
M. Wt: 192.25 g/mol
InChI Key: ZUQPPOJQDWBDPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(3-Methyl-2-buten-1-yl)oxy]benzenemethanol, also known as Dihydrocapsaicin, is a natural compound found in chili peppers. It is a member of the capsaicinoid family, which is responsible for the pungent taste and spicy flavor of chili peppers. Dihydrocapsaicin has been the subject of numerous scientific studies due to its potential therapeutic applications.

Scientific Research Applications

Synthesis of Derivatives

This compound is used in the synthesis of ethyl vanillin derivative, 2-ethoxy-1-((3-methyl-2-buten-1-yl)oxy-4-((3-methyl-2-buten-1-yl)oxymethyl))benzene . The synthesized compound was obtained in a good yield and purity, and was characterized by spectroscopic methods (NMR, MS, IR) .

Perfumery

It is used in perfumery . The specific scent it imparts is not mentioned, but it’s likely that it contributes to a complex fragrance profile.

Protection of Carboxylic Acids

It is used as a reagent for protection of carboxylic acids as their 3-methyl-2-buten-1-yl (Prenyl) esters . This can be useful in organic synthesis where protecting groups are needed to prevent certain reactions from occurring.

Pyrolysis and Oxidation Studies

The reactivity of unsaturated alcohols with a C=C double bond in the β- and γ-positions to the hydroxyl group is not well established. The pyrolysis and oxidation of two such unsaturated alcohols have been studied, i.e. 3-methyl-2-butenol (prenol) and 3-methyl-3-butenol (isoprenol) .

Kinetic Modeling

A kinetic model has been developed using the automatic network generation tool “Genesys” . Several important rate coefficients are obtained from new quantum chemical calculations .

Spectroscopy

The compound is used in spectroscopy studies . Spectroscopy is a technique that uses the interaction of energy with a sample to perform an analysis.

properties

IUPAC Name

[4-(3-methylbut-2-enoxy)phenyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c1-10(2)7-8-14-12-5-3-11(9-13)4-6-12/h3-7,13H,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUQPPOJQDWBDPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCOC1=CC=C(C=C1)CO)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(3-Methyl-2-buten-1-yl)oxy]benzenemethanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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